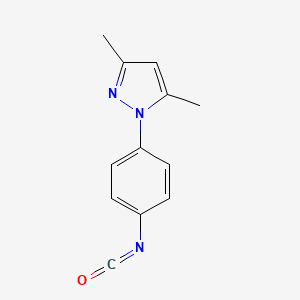
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-isocyanatophenyl-3,5-dimethylpyrazole (IPDM), is a derivative of pyrazole that has been used in scientific research since the early 2000s. IPDM is a heterocyclic compound with a nitrogen atom in the ring structure. It has been studied for its potential as an inhibitor of enzymes involved in the regulation of cell proliferation and apoptosis, as well as for its potential use in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Routes and Derivatives : Efficient synthetic protocols have been developed for various pyrazole derivatives, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit significant biological activities and are utilized in organic synthesis as synthons. Their structures were elucidated using elemental analysis, spectral data, and computational studies (Zaki et al., 2016).
- Electrochemical Properties : The electrocatalyzed N-N coupling and ring cleavage reaction of 1H-pyrazoles have been investigated, leading to the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).
Biological and Pharmacological Activities
- Anticancer and Antimicrobial Activities : Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents. Some derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
- Antioxidant Properties : Pyrazole derivatives have been synthesized and tested for in vitro antioxidant activities, with some compounds showing potential radical scavenging capacity and others exhibiting significant activity for iron binding compared with positive controls (Karrouchi et al., 2019).
Structural and Mechanistic Insights
- Aromaticity and Tautomerism : Studies on NH-pyrazoles have explored their tautomerism and aromaticity, offering insights into the impact of substitution on these properties. X-ray crystallography and NMR spectroscopy have been used to determine structures and tautomeric forms (Cornago et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-isocyanatophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKVWYKGPVEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640462 |
Source


|
| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-04-8 |
Source


|
| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)


